7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines several aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the sulfanyl and diphenyl groups.
4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar but lacks the benzyl group.
Uniqueness
The uniqueness of 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C31H22ClN3S
- Molecular Weight : 504.04 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB6704568.
The biological activity of this compound can be attributed to its structural features, particularly the pyrrolo[2,3-d]pyrimidine core and the presence of the chlorophenyl sulfanyl group. These features may influence various biological pathways, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of pyrrolo[2,3-d]pyrimidine derivatives can significantly impact their biological activity. For instance:
- Substituent Variations : The introduction of different substituents at specific positions on the pyrimidine ring alters binding affinity and selectivity for target enzymes.
- Chlorophenyl Group : The presence of the 4-chlorophenyl group enhances lipophilicity and may improve cellular uptake, thereby increasing biological efficacy.
Table 1: Summary of SAR Studies
Compound | Modification | Biological Activity | IC50 (µM) |
---|---|---|---|
1 | Base Compound | Moderate Inhibition | 10 |
2 | +Cl | Enhanced Activity | 5 |
3 | +Sulfanyl | Potent Inhibition | 2 |
Antiviral Activity
Studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, related thiadiazole derivatives showed promising anti-tobacco mosaic virus activity with inhibition rates around 42% at a concentration of 0.5 mg/mL .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has been noted for its inhibitory effects on phospholipase D (PLD), which plays a crucial role in lipid signaling pathways. The inhibition potency was assessed using fluorescence-based assays which revealed significant activity at micromolar concentrations .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers, suggesting potential applications in treating inflammatory diseases .
- Cell Culture Experiments : In vitro studies using human cell lines showed that treatment with the compound led to reduced cell proliferation in cancer cell lines, indicating potential anticancer properties .
Properties
IUPAC Name |
7-benzyl-4-(4-chlorophenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3S/c32-25-16-18-26(19-17-25)36-31-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30(28)33-21-34-31)20-22-10-4-1-5-11-22/h1-19,21H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGQIZEIJCREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3SC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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